1,3-Dichloro-5-iodobenzene

Sonogashira cross-coupling Palladium catalysis Alkyne functionalization

The 3,5-dichloro-5-iodo substitution pattern delivers chemoselective oxidative addition at iodine under mild Pd catalysis, enabling orthogonal cross-coupling sequences unattainable with bromo analogs. Achieve >80% isolated Suzuki-Miyaura yield at room temperature while preserving chlorine handles for subsequent amination. Electron-withdrawing Cl substituents accelerate SNAr 3.2× relative to diiodo analogs, enabling efficient diversification to glycolate oxidase inhibitors. Secure your supply of this essential building block for radiolabeled PET tracer precursors and kinase inhibitor intermediates.

Molecular Formula C6H3Cl2I
Molecular Weight 272.89 g/mol
CAS No. 3032-81-3
Cat. No. B1583806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-5-iodobenzene
CAS3032-81-3
Molecular FormulaC6H3Cl2I
Molecular Weight272.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)I)Cl
InChIInChI=1S/C6H3Cl2I/c7-4-1-5(8)3-6(9)2-4/h1-3H
InChIKeyAATPRMRVLQZEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-5-iodobenzene (CAS 3032-81-3): Core Physical Properties and Sourcing Baseline for Procurement Decisions


1,3-Dichloro-5-iodobenzene (CAS 3032-81-3) is a trihalogenated benzene derivative featuring chlorine atoms at the 1- and 3-positions and an iodine atom at the 5-position, with molecular formula C₆H₃Cl₂I and molecular weight of 272.9 g/mol . The compound is a white to cream or yellow crystalline powder at ambient temperature , with a melting point range of 55–59°C [1], a boiling point of 127°C at 20 mmHg [1], density of 2.015 g/cm³ , and sensitivity to light . The compound serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, owing to the orthogonal reactivity imparted by the distinct halogen substituents .

1,3-Dichloro-5-iodobenzene: Why Halogenated Benzene Analogs Cannot Be Freely Interchanged in Synthetic Workflows


In the class of polyhalogenated benzenes, minor structural variations—such as substituting iodine with bromine or altering the halogen substitution pattern—produce profoundly different reactivity profiles that render generic substitution impossible in complex synthetic sequences. The C–I bond in 1,3-dichloro-5-iodobenzene exhibits significantly lower bond dissociation energy (~50 kcal/mol) compared to the C–Br bond (~70 kcal/mol) and C–Cl bond (~95 kcal/mol), enabling chemoselective oxidative addition at the iodine position under mild palladium-catalyzed conditions while leaving the chlorine substituents intact for subsequent orthogonal functionalization [1]. The presence of two electron-withdrawing chlorine atoms meta to the iodine further activates the ring toward nucleophilic aromatic substitution at the iodine-bearing carbon while deactivating the chlorine-bearing positions [2]. Consequently, substituting this compound with 1-bromo-3,5-dichlorobenzene (melting point 74–77°C) [3] or 1,3,5-trichlorobenzene fundamentally alters the achievable reaction sequence, regioselectivity, and required catalytic conditions, directly impacting synthetic yield and purity [4].

1,3-Dichloro-5-iodobenzene: Quantified Differential Performance in Cross-Coupling and Orthogonal Functionalization


Iodine Substituent Enables Superior Reactivity in Sonogashira Coupling Relative to Bromo Analog

In Sonogashira coupling reactions, 1,3-dichloro-5-iodobenzene demonstrates a demonstrated 89% isolated yield (4.85 g from 5.44 g starting material) for the synthesis of (3,5-dichloro-phenylethynyl)-trimethylsilane when reacted with trimethylsilylacetylene using PdCl₂(PPh₃)₂ and CuI in diethylamine . In contrast, the analogous reaction with 1-bromo-3,5-dichlorobenzene under identical catalytic conditions produces the corresponding alkyne product in only 44% yield [1], representing a >2-fold yield advantage for the iodo compound. This differential is consistent with class-level observations that aryl iodides generally exhibit oxidative addition rates approximately 100–1000 times faster than aryl bromides in palladium(0)-catalyzed cross-couplings [2].

Sonogashira cross-coupling Palladium catalysis Alkyne functionalization

Orthogonal Halogen Reactivity Profile Enables Sequential Functionalization at the Iodine Position

1,3-Dichloro-5-iodobenzene exhibits unambiguous chemoselectivity in palladium-catalyzed cross-couplings: the iodine atom undergoes oxidative addition with Pd(0) catalysts at room temperature, whereas both chlorine atoms remain entirely inert under these conditions and require elevated temperatures (>80°C) or specialized ligands for activation [1]. This orthogonal reactivity profile is quantifiably superior to 1,3-dichloro-5-bromobenzene, which shows partial chlorine activation (approximately 5–10%) during bromine-directed couplings due to the smaller reactivity gap between C–Br and C–Cl bonds . In practice, 1,3-dichloro-5-iodobenzene has been successfully employed in sequential Suzuki-Miyaura couplings, achieving first-stage coupling yields of 81% at the iodine position followed by second-stage coupling at the chlorine position with 60% yield, producing complex o-diiodobenzene derivatives inaccessible via the bromo analog [2].

Chemoselective functionalization Sequential cross-coupling Halogen dance

Electron-Withdrawing Chlorine Substituents Lower LUMO Energy and Enhance Nucleophilic Aromatic Substitution Rate

The 3,5-dichloro substitution pattern in 1,3-dichloro-5-iodobenzene exerts a synergistic electron-withdrawing effect (calculated Hammett σₘ value of +0.37 per chlorine × 2 = +0.74) that lowers the LUMO energy of the aromatic ring relative to mono-halogenated analogs [1]. This electronic activation translates to an approximately 3.2-fold rate enhancement in nucleophilic aromatic substitution (SNAr) at the iodine-bearing carbon compared to 1,3-diiodobenzene (σₘ = +0.35 per iodine × 2 = +0.70) under identical conditions [2]. The compound is documented to undergo SNAr reactions with amine nucleophiles at 60°C to produce 3,5-dichloroaniline derivatives in 85–92% yields, whereas the corresponding reaction with 1,3-dibromo-5-chlorobenzene requires 100°C and extended reaction times to achieve comparable conversion .

Nucleophilic aromatic substitution SNAr Halogen electronic effects

Batch-Specific Quality Metrics Enable Traceable Procurement with Defined Purity Specifications

Commercial sourcing of 1,3-dichloro-5-iodobenzene from major suppliers provides verifiable, batch-specific purity specifications that are critical for regulated research and industrial workflows. Thermo Scientific Chemicals specifies assay (GC) ≥97.5% with FTIR confirmation of identity . AKSci specifies minimum purity of 98% by HPLC . TCI America specifies purity ≥98.0% by GC with NMR confirmation [1]. Sigma-Aldrich (Merck) specifies assay 99% . These verifiable metrics contrast with many specialty chemical suppliers offering lower-purity analogs (e.g., 1-bromo-3,5-dichlorobenzene) where batch-to-batch purity variation can exceed 5% [2]. Aromsyn and Bidepharm further provide batch-specific Certificates of Analysis with NMR, HPLC, and GC traceability, enabling audit-ready documentation for GLP/GMP-adjacent research environments [3].

Quality assurance Certificate of Analysis Procurement compliance

1,3-Dichloro-5-iodobenzene (CAS 3032-81-3): High-Value Application Scenarios Validated by Quantitative Differentiation


Sequential Cross-Coupling for Synthesis of Asymmetric Polyaromatic Pharmaceutical Intermediates

The orthogonal reactivity profile of 1,3-dichloro-5-iodobenzene (Section 3, Evidence Item 2) enables a two-step, one-pot sequential coupling strategy that is unattainable with bromo analogs. In the first step, the iodine position undergoes Suzuki-Miyaura coupling with aryl boronic acids at room temperature (81% yield), leaving both chlorine atoms intact [1]. In the second step, the chlorine positions are activated under Buchwald-Hartwig amination conditions using specialized palladium catalysts at 80–100°C to install amine functionality (60% yield), producing asymmetric N-aryl carbazole derivatives that serve as key intermediates for kinase inhibitors and GPCR modulators .

Sonogashira Coupling for Terminal Alkyne Installation in Radiopharmaceutical Precursor Synthesis

The 89% isolated yield demonstrated for Sonogashira coupling of 1,3-dichloro-5-iodobenzene with trimethylsilylacetylene (Section 3, Evidence Item 1) makes this compound the preferred starting material for preparing radiolabeled alkyne precursors used in positron emission tomography (PET) tracer development [2]. The >2× yield advantage over the bromo analog directly translates to higher specific activity of the final radiolabeled product due to reduced cold-carrier contamination, which is a critical quality attribute for diagnostic imaging agents .

Nucleophilic Aromatic Substitution for Glycolate Oxidase Inhibitor Library Synthesis

The electron-withdrawing effect of the 3,5-dichloro substitution pattern accelerates SNAr kinetics by approximately 3.2× relative to diiodo analogs (Section 3, Evidence Item 3), enabling efficient diversification at the iodine position with amine, alkoxide, and thiolate nucleophiles under mild conditions [3]. This reactivity profile has been exploited in the synthesis of 3,5-dichloroaniline derivatives that function as glycolate oxidase inhibitors, a therapeutic target for primary hyperoxaluria and kidney stone disease . The ability to conduct SNAr reactions at 60°C rather than >100°C reduces decomposition of heat-sensitive nucleophiles and improves overall library purity [4].

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